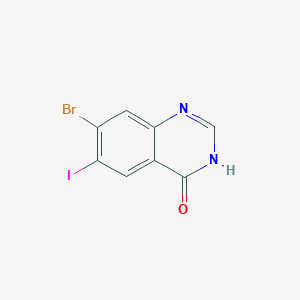

7-Bromo-6-iodo-quinazolin-4-ol

Description

Overview of Quinazolinone and Quinazoline (B50416) Scaffolds in Medicinal Chemistry

Quinazoline and its oxidized form, quinazolinone, are fused heterocyclic aromatic compounds that serve as fundamental scaffolds in a vast number of biologically active molecules. mdpi.comnih.govarabjchem.org Their structures, composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, offer a versatile framework that can be readily functionalized, allowing for the fine-tuning of chemical and pharmacological properties. nih.gov The stability of the quinazolinone ring to oxidation, reduction, and hydrolysis makes it a reliable backbone in drug design. researchgate.net

These scaffolds are present in over 200 naturally occurring alkaloids and a multitude of synthetic compounds. arabjchem.org Their significance is underscored by their presence in numerous clinically approved drugs and compounds under investigation for a wide array of therapeutic applications. mdpi.comnih.gov The biological activities associated with the quinazoline and quinazolinone core are extensive, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. rsc.orgnih.gov This broad spectrum of activity has cemented their status as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. researchgate.net

Significance of Halogenation in Quinazoline-based Bioactive Compounds

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into the quinazoline scaffold is a critical strategy in medicinal chemistry known as halogenation. This modification can profoundly influence a molecule's physicochemical properties and, consequently, its biological activity. rsc.org Halogen atoms can alter a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, fluorine-containing molecules often exhibit improved bioavailability and metabolic stability. rsc.org

The order of reactivity for halogen displacement in metal-catalyzed reactions (I > Br >> Cl) allows for selective modifications, making poly-halogenated quinazolines valuable and versatile synthetic intermediates. mdpi.com The presence of electron-withdrawing groups like chloro, bromo, and nitro has been shown to be effective for enhancing antibacterial activity in certain quinazolinone derivatives. rsc.org Furthermore, halogenated quinazolinones have been investigated for a range of activities; for example, a series of 6-mono and 6,8-disubstituted-3H-quinazolin-4-one derivatives containing halogens have demonstrated anticonvulsant activity. nih.gov

Contextualization of 7-Bromo-6-iodo-quinazolin-4-ol within Halogenated Heterocycles Research

This compound is a specific example of a di-halogenated quinazolinone. nih.gov Its structure features two different halogen atoms, bromine and iodine, at positions 7 and 6, respectively, of the quinazoline ring system. The presence of both bromine and iodine makes this compound a particularly interesting subject for synthetic and medicinal chemistry research. mdpi.com

Such poly-halogenated systems are highly valued as synthetic intermediates. mdpi.comresearchgate.net The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for regioselective functionalization through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. mdpi.comresearchgate.net This enables the creation of diverse molecular libraries by introducing different substituents at specific positions, which is a key process in the search for new lead compounds in drug discovery. researchgate.net While specific research focusing exclusively on the biological activity of this compound is not widely published, its structural features place it firmly within the ongoing research into creating complex, poly-substituted quinazolines with potential therapeutic applications. mdpi.comgoogle.com

Historical Development of Quinazolin-4-ol Chemistry in Academic Research

The chemistry of quinazolinones dates back to the late 19th century. One of the earliest and most fundamental methods for synthesizing the 4(3H)-quinazolinone core is the Niementowski reaction, first described in 1895, which involves heating anthranilic acid with formamide. acgpubs.org

Interest in the medicinal applications of quinazolines surged in the mid-20th century. A key moment was the structural elucidation of a quinazoline alkaloid from an Asian plant known for its antimalarial properties in the early 1950s. acgpubs.org This discovery spurred extensive research into the synthesis and biological evaluation of a wide variety of substituted quinazolines and quinazolinones, leading to the identification of compounds with a broad spectrum of pharmacological activities. acgpubs.orgopenmedicinalchemistryjournal.com Over the decades, synthetic methodologies have evolved significantly, moving from classical condensation reactions to more sophisticated and efficient protocols involving microwave assistance, ionic liquids, and metal-catalyzed cross-coupling reactions, which allow for precise control over the substitution patterns on the quinazoline scaffold. mdpi.comopenmedicinalchemistryjournal.comchim.it

Data on Related Halogenated Quinazolinones

To provide context for the properties of this compound, the following table presents information on related mono- and di-halogenated quinazolinone compounds.

| Compound Name | Molecular Formula | Key Structural Feature(s) | Noted Application/Research Area |

| 6-Bromoquinazolin-4-ol | C₈H₅BrN₂O | Single bromine at C6 | Synthetic intermediate cymitquimica.com |

| 6-Iodo-2-methyl-3-aminoquinazolin-4(3H)-one | C₉H₈IN₃O | Iodine at C6, methyl at C2 | Precursor for Schiff bases semanticscholar.org |

| 7-Bromo-6-chloroquinazolin-4(3H)-one | C₈H₄BrClN₂O | Bromine at C7, chlorine at C6 | Intermediate for Halofuginone google.comresearchgate.net |

| 7-Bromo-5,8-difluoro-6-iodo-2-(methylthio)quinazolin-4-ol | C₉H₅BrF₂IN₃OS | Polyhalogenated, functionalized | Intermediate in KRas inhibitor synthesis google.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrIN2O |

|---|---|

Molecular Weight |

350.94 g/mol |

IUPAC Name |

7-bromo-6-iodo-3H-quinazolin-4-one |

InChI |

InChI=1S/C8H4BrIN2O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,(H,11,12,13) |

InChI Key |

AZYVZRLMXLBRQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1I)Br)N=CNC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Bromo 6 Iodo Quinazolin 4 Ol and Analogues

Strategic Approaches to Quinazolin-4-ol Core Synthesis

The quinazolin-4-ol, or quinazolin-4(3H)-one, scaffold is a privileged structure in medicinal chemistry, leading to the development of numerous synthetic protocols. researchgate.netnih.gov These methods can be broadly categorized into cyclocondensation reactions, one-pot multicomponent reactions, and various ring-closing strategies.

Cyclocondensation reactions are a cornerstone for the synthesis of the quinazolin-4-one ring. These methods typically involve the reaction of an anthranilic acid derivative (or a related ortho-substituted aniline) with a one-carbon (C1) source. researchgate.netnih.gov The choice of the C1 source and reaction conditions can be tailored to achieve desired substitutions.

A common approach is the Niementowski quinazoline (B50416) synthesis, which involves the thermal condensation of anthranilic acids with amides. frontiersin.org Variations of this method utilize different C1 sources:

Orthoesters and Formic Acid : Anthranilic acid, an amine, and an orthoester or formic acid can be condensed in a one-pot reaction to yield 3-substituted quinazolin-4(3H)-ones. researchgate.net The use of microwave irradiation in combination with heteropolyacids has been shown to accelerate this process under solvent-free conditions. researchgate.net

Aldehydes : The cyclocondensation of o-aminobenzamides with aldehydes is a widely used method. nih.govacs.org These reactions can be catalyzed by various systems, including copper salts or p-toluenesulfonic acid, often followed by an oxidative step to yield the aromatic quinazolinone ring. acs.orgorganic-chemistry.org

Styrenes : An efficient and selective oxidative procedure allows for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes under metal- and catalyst-free conditions. mdpi.com In this process, the styrene (B11656) is oxidized in situ to an aldehyde, which then undergoes condensation with the o-aminobenzamide. mdpi.com

The general mechanism for these reactions involves the initial formation of an amidine or an imine intermediate from the reaction of the anthranilamide with the C1 component, followed by intramolecular cyclization and dehydration (or oxidation) to afford the final quinazolin-4-one product. researchgate.net

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid and efficient construction of complex molecules like quinazolinones from simple, readily available substrates in a single step. scilit.com These reactions offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

Several MCR strategies have been developed for quinazolin-4-one synthesis:

Isatoic Anhydride-Based MCRs : Isatoic anhydride is a common precursor that reacts with an amine and a third component (such as an orthoester or styrene) to form the quinazolinone ring. scilit.comnih.gov An electrochemically induced one-pot reaction using isatoic anhydride, styrene, and a hydrochloride amine has been reported. nih.gov

Anthranilate-Based MCRs : A domino three-component assembly of anthranilates, arenediazonium salts, and nitriles can produce quinazolin-4(3H)-ones in moderate to excellent yields. acs.org This protocol involves the formation of three C-N bonds under metal-free conditions. acs.org

Ammonium Chloride-Catalyzed MCRs : A simple and green method involves the one-pot condensation of 2-amino-benzoic acid esters, ortho esters, and aromatic amines, efficiently catalyzed by ammonium chloride under solvent-free conditions. researchgate.net

The following table summarizes representative examples of multicomponent reactions for quinazolin-4-one synthesis.

| Starting Materials | Key Reagents/Catalyst | Reaction Type | Reference |

|---|---|---|---|

| Isatoic Anhydride, Styrene, Amine Hydrochloride | Electrochemical Induction | Three-Component Cyclization | nih.gov |

| Anthranilates, Arenediazonium Salts, Nitriles | Metal-Free | Domino Three-Component Assembly | acs.org |

| 2-Amino-benzoic Acid Esters, Ortho Esters, Aromatic Amines | Ammonium Chloride | Three-Component Condensation | researchgate.net |

Ring-closing or cyclization strategies often start with a pre-formed ortho-substituted benzene (B151609) ring that contains the necessary functionalities for intramolecular annulation. This approach is particularly useful for creating specific substitution patterns on the benzene portion of the quinazolinone.

Common precursors for these strategies include:

o-Aminobenzamides : These are versatile starting materials that can be cyclized with various reagents. For example, reaction with acetic anhydride leads to the formation of 2-methyl-substituted quinazolinones. researchgate.net

o-Halobenzamides : These precursors can undergo cyclization through reactions that involve the displacement of the halogen. A transition-metal-free synthesis has been developed involving the base-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization. nih.gov Similarly, copper-catalyzed domino reactions of 2-iodobenzamides with enaminones provide a route to quinazolinones. acs.org

2-Isocyanobenzoates : A copper-catalyzed imidoylative cross-coupling/cyclocondensation reaction between 2-isocyanobenzoates and amines provides an efficient pathway to quinazolin-4-ones. organic-chemistry.org

These ring-closing methods are advantageous as the substitution pattern, including the placement of halogens, can be defined by the choice of the starting substituted benzene derivative.

Introduction of Halogen Substituents (Bromine and Iodine)

The synthesis of 7-Bromo-6-iodo-quinazolin-4-ol requires the specific introduction of bromine at the C7 position and iodine at the C6 position. This can be achieved either by direct halogenation of a pre-formed quinazolinone core or by constructing the ring from an appropriately pre-halogenated precursor.

Direct halogenation of the quinazolinone ring requires methods that can control the position of electrophilic substitution. Achieving regioselectivity is a significant challenge due to the presence of multiple reactive sites on the heterocyclic system.

Modern synthetic methods offer several solutions:

Palladium-Catalyzed C-H Halogenation : A palladium-catalyzed ortho-selective halogenation of quinazolinone scaffolds has been developed. nih.gov This method utilizes N-halosuccinimides (NBS for bromination, NIS for iodination) as the halogen source via a C-H bond activation mechanism. nih.gov While this method typically directs halogenation to the C8 position in quinolines or the C5 position in 2-arylquinazolinones, modifications in directing groups or substrate electronics could potentially alter this selectivity. nih.govmdpi.com

Metal-Free Halogenation : Operationally simple and metal-free protocols have been established for the regioselective halogenation of quinoline (B57606) derivatives using trihaloisocyanuric acids as an inexpensive and atom-economical halogen source. nih.gov The regioselectivity is often directed by substituents already present on the ring, proceeding with high predictability in many cases. nih.gov

The direct, regioselective di-halogenation to install both bromine and iodine at specific, adjacent positions on a pre-formed quinazolin-4-ol is synthetically challenging and would likely require a multi-step sequence involving blocking groups or carefully controlled sequential C-H functionalization reactions.

A more direct and common strategy for synthesizing specifically halogenated quinazolinones is to begin with a benzene-based precursor that already contains the desired halogen atoms in the correct positions. The quinazolinone ring is then constructed onto this pre-functionalized scaffold.

This approach offers superior control over the final substitution pattern. For the synthesis of this compound, a hypothetical but logical precursor would be 2-amino-4-bromo-5-iodobenzoic acid or its corresponding amide, 2-amino-4-bromo-5-iodobenzamide .

The synthesis would proceed as follows:

Starting Material Synthesis : Preparation of the di-halogenated anthranilic acid derivative.

Ring Construction : Cyclization of this precursor using one of the methods described in section 2.1. For instance, reacting 2-amino-4-bromo-5-iodobenzamide with triethyl orthoformate would yield the target this compound.

This strategy is exemplified by a patented method for preparing the analogous 7-bromo-6-chloro-4(3H)-quinazolinone, a key intermediate for the drug halofuginone. google.comresearchgate.net The synthesis starts from 2,4-dibromo-5-chlorobenzoic acid, which reacts with formamidine (B1211174) acetate (B1210297) in a one-step process to form the desired product. google.com This demonstrates the industrial viability of using pre-halogenated starting materials to build the quinazolinone ring. Similarly, the synthesis of 6-bromo-4-iodoquinoline often starts from 4-bromoaniline, upon which the second ring is constructed. atlantis-press.comresearchgate.net

The following table outlines the precursor-based approach for halogenated quinazolinones.

| Target Compound | Key Precursor | General Strategy | Reference Example |

|---|---|---|---|

| 7-Bromo-6-chloro-4(3H)-quinazolinone | 2,4-Dibromo-5-chlorobenzoic acid | One-step reaction with formamidine acetate | google.com |

| 6-Bromo-4-iodoquinoline | 4-Bromoaniline | Multi-step construction of the second ring | atlantis-press.com |

| This compound | 2-Amino-4-bromo-5-iodobenzamide | Cyclocondensation with a C1 source (e.g., orthoformate) | (Hypothetical, based on established methods) |

Advanced Coupling Reactions for Derivatization

The functionalization of the this compound scaffold is critical for developing novel derivatives with potential applications in medicinal chemistry and materials science. The presence of two distinct halogen atoms at the C6 and C7 positions—iodine and bromine—offers a platform for selective and sequential derivatization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective modifications. Advanced metal-catalyzed coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at these positions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for their efficiency and functional group tolerance. nih.gov These reactions have been extensively applied to halogenated quinazolinones to produce a wide array of substituted derivatives. researchgate.net The general mechanism for these transformations involves a catalytic cycle that includes oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. yonedalabs.com

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. yonedalabs.comwikipedia.org This reaction is noted for its mild conditions, commercial availability of a wide range of boronic acids, and the low toxicity of its boron-containing byproducts. nih.gov

In the context of dihalogenated quinazolinones, the Suzuki-Miyaura reaction allows for the introduction of aryl and heteroaryl substituents. The differential reactivity of the C-I and C-Br bonds can be exploited for selective coupling. For instance, the reaction can be performed selectively at the more reactive C-I position, leaving the C-Br bond intact for subsequent transformations.

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Quinazolinones

| Electrophile | Nucleophile (Boronic Acid/Ester) | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 6,8-dibromo-2-aryl-2,3-dihydroquinazolin-4(1H)-one | Arylboronic acids | Not Specified | Not Specified | Not Specified | 77-91 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to various bromo-substituted quinazoline derivatives, affording high yields of the corresponding arylated products. nih.gov

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and it is carried out in the presence of a base, such as an amine. organic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org

For this compound, Sonogashira coupling provides a direct route to introduce alkynyl groups. The higher reactivity of the C-I bond allows for selective alkynylation at the C6 position. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid issues related to copper catalysis. snu.edu.in

Table 2: Key Features of Sonogashira Coupling Reactions

| Feature | Description |

|---|---|

| Catalysts | Typically a Pd(0) complex (e.g., Pd(PPh₃)₄) and a Cu(I) salt (e.g., CuI). wikipedia.org |

| Reaction Conditions | Mild conditions, often at room temperature, in the presence of an amine base. wikipedia.org |

| Substrate Scope | Wide tolerance for various functional groups on both the alkyne and the halide. libretexts.org |

| Selectivity | High reactivity for aryl iodides allows for selective coupling over aryl bromides. wikipedia.org |

This table is interactive. Click on the headers to sort the data.

The reaction's utility has been showcased in the synthesis of complex molecules, where the introduction of an alkyne moiety serves as a handle for further transformations. libretexts.org

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide catalyzed by palladium. organic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.org The reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca

This methodology can be applied to this compound to introduce a variety of organic groups, including alkyl, vinyl, and aryl moieties. Similar to other palladium-catalyzed reactions, selective coupling at the C6-iodo position can be achieved.

Table 3: Comparison of Coupling Partners in Stille Reactions

| Coupling Partner | Reactivity and Scope |

|---|---|

| Electrophile (Halide) | Reactivity order: I > Br > OTf > Cl. Vinyl halides are common partners. wikipedia.org |

| Nucleophile (Stannane) | A wide variety of R groups can be transferred (e.g., vinyl, aryl, alkynyl, alkyl). organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

The mechanism of the Stille reaction proceeds through the established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. youtube.com The reaction typically employs a palladium catalyst with specialized phosphine ligands and a base. organic-chemistry.org

This reaction allows for the introduction of primary or secondary amines at the halogenated positions of the quinazolinone core. Selective amination at the C6-iodo or C7-bromo position can be controlled by carefully choosing reaction conditions and catalyst systems. The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org

Table 4: Evolution of Buchwald-Hartwig Catalyst Systems

| Catalyst Generation | Ligand Type | Key Advantages |

|---|---|---|

| First Generation | Monodentate phosphines (e.g., P(o-tolyl)₃) | Initial development, proof of concept. |

| Second Generation | Bidentate phosphines (e.g., BINAP, DPPF) | Improved efficiency, extension to primary amines. wikipedia.org |

| Third Generation | Sterically hindered ligands (e.g., XPhos, SPhos) | Broader substrate scope, milder conditions. beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amido complex, and subsequent reductive elimination to yield the arylamine product. nih.gov

Other Metal-Catalyzed Transformations

Beyond palladium, other transition metals can catalyze cross-coupling reactions on halogenated quinazolinones. For instance, copper-catalyzed reactions, sometimes used in conjunction with palladium or independently, can facilitate C-N, C-O, and C-S bond formation. The Kumada coupling, which uses a Grignard reagent as the nucleophile, and the Negishi coupling, which employs an organozinc reagent, are other powerful C-C bond-forming reactions catalyzed by palladium or nickel. nih.govresearchgate.net These alternative methods expand the synthetic toolbox for modifying the this compound scaffold, enabling the synthesis of a diverse library of analogues for further investigation. researchgate.net

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) represents a significant pathway for the synthesis of quinazolinone scaffolds, particularly for introducing substituents onto the heterocyclic ring. In the context of quinazoline chemistry, SNAr reactions are well-documented, especially for the regioselective substitution of leaving groups, such as halogens, at the C4 position of the quinazoline core. mdpi.comresearchgate.net

The susceptibility of a position to nucleophilic attack is influenced by the electron-withdrawing nature of the quinazoline ring system and the presence of activating groups. Theoretical studies, such as those employing Density Functional Theory (DFT) calculations, have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline precursors exhibits a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient. mdpi.comresearchgate.net This characteristic makes it more electrophilic and, consequently, more susceptible to nucleophilic attack compared to the C2 position. This inherent electronic preference underpins the regioselectivity often observed in these reactions. mdpi.comresearchgate.net

While direct SNAr on a pre-formed this compound is not extensively detailed, the principle is demonstrated in the synthesis of various analogues. For example, the reaction of 2,4-dichloroquinazolines with amine nucleophiles proceeds selectively at the C4 position under various conditions, including different solvents and temperatures, to yield 2-chloro-4-aminoquinazolines. mdpi.com The general order of reactivity for leaving groups in SNAr reactions is F >> Cl, Br, I, which contrasts with other substitution mechanisms like SRN1. umich.edu A reaction yielding a quinazolin-4-one from a 2-halogenated precursor demonstrated high yields for both chloro and bromo leaving groups, strongly suggesting an SNAr mechanism is at play. umich.edu

Optimization of Reaction Conditions

The successful synthesis of halogenated quinazolinones like this compound hinges on the meticulous optimization of reaction conditions. Key parameters include the choice of solvent, the catalyst system, temperature, and pressure, all of which can profoundly impact reaction efficiency, yield, and purity.

Solvent Effects

The solvent plays a critical role in quinazolinone synthesis, influencing reactant solubility, reaction rates, and sometimes the reaction pathway itself. nih.gov A variety of solvents have been employed, ranging from conventional organic solvents to more environmentally benign "green" options. Dimethyl sulfoxide (DMSO) has been utilized not only as a solvent but also as a catalyst and a source of carbon in certain synthetic routes. nih.govresearchgate.net

In recent years, deep eutectic solvents (DES) have emerged as a green alternative to volatile organic solvents. researchgate.nettandfonline.com These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, are biodegradable, non-toxic, and have low vapor pressure. Studies have demonstrated their effectiveness in mediating the synthesis of quinazolinones and dihydroquinazolinones, sometimes leading to excellent yields. researchgate.nettandfonline.com For instance, a molten mixture of L-(+)-tartaric acid and N,N'-dimethylurea (DMU) was found to be highly effective for certain quinazolinone syntheses. researchgate.net

Table 1: Examples of Solvents Used in Quinazolinone Synthesis

| Solvent System | Reactants | Product Type | Key Feature |

|---|---|---|---|

| DMSO | 2-aminobenzamide (B116534) and benzylamine | Quinazolin-4(3H)-one | Acts as solvent and catalyst under catalyst-free conditions. researchgate.net |

| Choline chloride:urea (DES) | Benzoxazinone and amines | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | Green chemistry approach. tandfonline.com |

| L-(+)-tartaric acid/dimethyl urea (DES) | Anthranilamides and aldehydes | Dihydroquinazolinones/Quinazolinones | Greener protocol with good to excellent yields. researchgate.net |

| Acetic Acid | Arylglyoxal, 2-aminobenzothiazole, and 1,3-dicarbonyls | Pyrimido[2,1-b] mdpi.comnih.govbenzothiazole derivatives | Found to be the preeminent solvent in an optimization study. researchgate.net |

| Acetonitrile | 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate | 7-bromo-6-chloro-4(3H)-quinazolinone | Used in a one-step synthesis of a related halogenated quinazolinone. google.com |

Catalyst Systems and Ligand Design

Catalysis is central to many modern synthetic routes for quinazolines and quinazolinones, offering enhanced reaction rates, higher yields, and milder reaction conditions. Transition metal catalysts, particularly those based on copper, palladium, iron, and ruthenium, are widely used. mdpi.comnih.govnih.gov

Copper-Catalyzed Systems: Copper catalysts are versatile and have been employed in various transformations, including C-N bond formation and oxidative cyclization. nih.govorganic-chemistry.org For example, a CuCl/DABCO/4-HO-TEMPO catalytic system has been used for the synthesis of quinazolines from aldehydes and benzylamines. mdpi.com Copper-catalyzed cascade reactions provide an efficient route to quinazoline derivatives from readily available starting materials like (2-bromophenyl)methylamines. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for forming C-C and C-heteroatom bonds, finding application in multi-component syntheses of complex quinazoline structures. nih.gov

Iron-Catalyzed Reactions: Iron catalysis is a growing field, valued for its low cost and environmental friendliness. An Fe/HCl system has been developed for the cascade reductive cyclization to produce 2,4-diaminoquinazolines. mdpi.com

Organocatalysis: In a move towards more sustainable chemistry, organocatalytic methods that avoid transition metals have been developed. Catalysts like 4-dimethylaminopyridine (DMAP) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used successfully in the construction of quinazolinone rings. nih.govfrontiersin.org

Ligand design is crucial in metal-catalyzed reactions, as ligands can modulate the metal center's reactivity, stability, and selectivity. For instance, in a copper-catalyzed one-pot synthesis of dihydroindolo[2,1-b]quinazolines, trans-4-hydroxyl-L-proline was identified as an effective ligand. nih.gov

Temperature and Pressure Optimization

Temperature and pressure are fundamental parameters that require careful optimization. Reaction temperatures can range from room temperature to reflux conditions, significantly affecting reaction kinetics. researchgate.net In one study, increasing the temperature from room temperature to reflux dramatically increased the product yield from 12% to 45%. researchgate.net

Microwave-assisted synthesis has become a popular technique for accelerating quinazolinone synthesis. nih.govderpharmachemica.com Microwave irradiation allows for rapid heating to temperatures and pressures far above the boiling point of the solvent, often leading to drastically reduced reaction times and improved yields. nih.gov For example, the Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, can be significantly improved using microwave irradiation. nih.gov The optimization of microwave-assisted solid-phase synthesis has been explored, with variables such as time, temperature, and the amount of solid support being systematically adjusted to maximize yield and purity. derpharmachemica.com

Table 2: Optimization of Temperature in Quinazolinone Synthesis

| Reaction | Catalyst/Conditions | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of 1,2,3-triazolyl-quinazolinones | Et3N (1 equiv) | 120 | Moderate-to-good | researchgate.net |

| Synthesis of 1,2,3-triazolyl-dihydroquinazolinone | Et3N (2 equiv) | 100 | 82 | researchgate.net |

| Microwave-assisted synthesis of 2,4-disubstituted quinazolines | HCOONH4, acid | 150 | Not specified | nih.gov |

| Solid-phase synthesis of quinazolin-4-one | NaOH on alumina, microwave | 100-140 | ~80 (optimized) | derpharmachemica.com |

Synthetic Routes to Specific Halogenated Quinazolinone Intermediates

The synthesis of a complex molecule like this compound relies on the availability of appropriately substituted precursors. The construction of the core structure often begins with a substituted anthranilic acid derivative.

Routes to 2-Amino-4-bromo-5-iodobenzoic Acid Derivatives (Hypothetical or Analogous Precursors)

The compound 2-Amino-4-bromo-5-iodobenzoic acid is a key potential precursor for this compound. While specific, detailed synthetic procedures for this exact molecule are not abundant in readily available literature, its synthesis can be inferred from analogous preparations of other halogenated aminobenzoic acids. chiralen.com These routes typically involve electrophilic halogenation and Sandmeyer-type reactions.

A plausible synthetic strategy could start from a more common aminobenzoic acid. For instance, a route analogous to the preparation of 2-bromo-5-iodobenzoic acid could be envisioned. google.com This involves the diazotization of an amino group followed by its replacement with iodine using an iodide salt.

Hypothetical Synthetic Route:

Starting Material: A suitable starting point could be 2-amino-4-bromobenzoic acid or 2-amino-5-iodobenzoic acid.

Halogenation: The next step would involve the regioselective introduction of the second halogen (iodine or bromine, respectively) onto the aromatic ring. This electrophilic aromatic substitution would need to be carefully controlled to achieve the desired 4-bromo-5-iodo substitution pattern.

Sandmeyer Reaction Analogue: Alternatively, one could start with a diamino-bromobenzoic acid derivative. One amino group could be selectively protected, the other converted to an iodo group via diazotization and reaction with potassium iodide, followed by deprotection.

A patent describes a related transformation where 2-amino-4-bromo-5-fluorobenzoic acid methyl ester is converted to 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester via reaction with sodium nitrite and an iodide source, demonstrating the feasibility of converting a 2-amino group to a 2-iodo group on a similar scaffold. google.com

Preparation of 4-Chloro-quinazolinone Intermediates

The synthesis of 4-chloroquinazoline intermediates is a critical step in the development of various quinazoline-based compounds, including analogues of this compound. This transformation is typically achieved by the chlorination of the corresponding quinazolin-4(3H)-one precursor. The hydroxyl group at the C4 position of the quinazolinone ring is converted into a more reactive chloro group, which can then be readily displaced by nucleophiles to introduce a wide range of substituents.

Commonly employed chlorinating agents for this conversion include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃). researchgate.netresearchgate.netatlantis-press.comresearchgate.net The reaction is often performed by refluxing the quinazolin-4(3H)-one in the neat chlorinating agent or in an appropriate solvent. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate the reaction when using POCl₃. atlantis-press.comresearchgate.net

For instance, the synthesis of 4-chloro-7-fluoro-6-nitro quinazoline involves treating 7-fluoro-6-nitro-4-hydroxy quinazoline with thionyl chloride. google.com Similarly, 6-bromo-4-chloro-2-phenylquinazoline and 4-chloro-6-iodo-2-phenylquinazoline have been synthesized from their respective quinazolin-4(3H)-one precursors. nih.gov In one method, the chlorination of 6-halo-2-phenyl-quinazolin-4(3H)-ones was accomplished using a combination of trichloromethylacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃), affording the desired 4-chloroquinazolines in good yields. nih.gov

The general synthetic scheme involves the initial formation of a quinazolin-4(3H)-one from substituted anthranilic acids or anthranilamides, followed by the chlorination step. researchgate.netresearchgate.netnih.gov This two-step process provides a versatile route to a variety of substituted 4-chloroquinazoline intermediates.

The following table summarizes various examples of the preparation of 4-chloroquinazoline intermediates from their corresponding quinazolin-4(3H)-one precursors.

| Starting Material (Quinazolin-4(3H)-one) | Chlorinating Agent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Quinazolin-4(3H)-ones | SOCl₂ | Reflux, 4 hr | Substituted 4-Chloroquinazolines | Not specified | researchgate.netresearchgate.net |

| 6-Bromo-2-phenyl-quinazolin-4(3H)-one | Cl₃CCN/PPh₃ | Not specified | 6-Bromo-4-chloro-2-phenylquinazoline | 78% (over two steps) | nih.gov |

| 6-Iodo-2-phenyl-quinazolin-4(3H)-one | Cl₃CCN/PPh₃ | Not specified | 4-Chloro-6-iodo-2-phenylquinazoline | 46% (over two steps) | nih.gov |

| 7-Fluoro-6-nitro-4-hydroxy quinazoline | SOCl₂ | Not specified | 4-Chloro-7-fluoro-6-nitro quinazoline | Not specified | google.com |

| 6-Bromoquinolin-4-ol | POCl₃, DMF (cat.) | Reflux, 110°C, 3 hr | 6-Bromo-4-chloroquinoline | 81% | atlantis-press.comresearchgate.net |

These 4-chloroquinazoline intermediates serve as versatile building blocks for further functionalization, particularly for introducing various amines at the C4 position through nucleophilic aromatic substitution, a common strategy in the synthesis of biologically active molecules. nih.govbeilstein-journals.org

Reaction Mechanisms and Chemical Reactivity of Halogenated Quinazolin 4 Ols

Mechanistic Investigations of Core Formation

The formation of the quinazolin-4-one core is a fundamental process in the synthesis of 7-Bromo-6-iodo-quinazolin-4-ol and its analogs. Various synthetic strategies have been developed, often involving the cyclization of anthranilic acid derivatives. One common approach involves the reaction of a substituted 2-aminobenzamide (B116534) with a one-carbon synthon, such as an orthoester. The proposed mechanism for this transformation typically begins with the condensation of the 2-aminobenzamide with the orthoester, followed by the elimination of alcohol molecules to form an intermediate that subsequently undergoes cyclization to yield the quinazolin-4-one ring system. researchgate.net

Alternative metal-free, oxidative procedures have also been developed. For instance, the reaction of o-aminobenzamides with styrenes in the presence of an oxidant can yield quinazolinones. The proposed mechanism suggests that the styrene (B11656) is first oxidized to an aldehyde, which then condenses with the o-aminobenzamide to form an imine intermediate. This intermediate then undergoes cyclization and subsequent oxidation to afford the final quinazolin-4-one product. mdpi.com Copper-catalyzed reactions of 2-isocyanobenzoates with amines also provide a route to quinazolin-4-ones, proceeding through a proposed copper-coordinated intermediate. acs.org

A plausible reaction pathway for the synthesis of quinazolin-4(3H)-ones can also be initiated by the generation of an N-sulfonylketenimine from a reaction involving tosyl azide. This intermediate undergoes nucleophilic addition with a 2-aminobenzamide, leading to an intramolecular cascade addition and subsequent aromatization to form the desired quinazolin-4-one. nih.gov

Reactivity of C-Halogen Bonds (C-Br, C-I) in Cross-Coupling

The carbon-halogen bonds in this compound are key to its utility as a synthetic intermediate, particularly in transition metal-catalyzed cross-coupling reactions. mdpi.comnih.gov These reactions allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at the C-6 and C-7 positions. The general order of reactivity for Csp²–halogen bonds in these reactions is C-I > C-Br >> C-Cl. nih.govresearchgate.net This differential reactivity is fundamental to achieving selective functionalization of dihalogenated substrates like this compound.

Halogenated quinazolinones are versatile substrates for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira reactions, which enable the introduction of aryl, vinyl, and alkynyl groups, respectively. mdpi.comresearchgate.net

Table 1: Common Cross-Coupling Reactions for Halogenated Quinazolinones

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | C-C |

| Heck | Alkenes | C-C |

| Sonogashira | Terminal alkynes | C-C |

| Buchwald-Hartwig | Amines, amides | C-N |

| Stille | Organostannanes | C-C |

| Kumada | Grignard reagents | C-C |

This table summarizes common cross-coupling reactions applicable to halogenated quinazolinones, facilitating the formation of diverse derivatives. mdpi.comnih.gov

Electronic and Steric Influences on Reactivity

The reactivity of the C-Br and C-I bonds in this compound is governed by a combination of electronic and steric factors. Electronically, the nature of the (hetero)arene and the effects of other substituents on the ring play a crucial role in determining the site of oxidative addition in palladium-catalyzed cross-coupling reactions. nih.gov In the quinazoline (B50416) system, the presence of nitrogen atoms influences the electron distribution within the ring. For instance, the C-4 position is often highly activated due to an α-nitrogen effect. mdpi.comnih.gov

Steric effects also significantly impact the success of cross-coupling reactions. The size and positioning of both the substituents on the quinazolinone ring and the ligands on the metal catalyst can influence reaction outcomes. princeton.edueurekalert.org For example, bulky ligands on the palladium catalyst can favor reaction at a less sterically hindered halogen. The interplay between electronic and steric factors is critical for controlling the regioselectivity of cross-coupling reactions. escholarship.org

Regioselectivity in Multi-Halogenated Systems

In a dihalogenated system like this compound, the inherent difference in the reactivity of the C-I and C-Br bonds allows for selective functionalization. The greater reactivity of the C-I bond means that cross-coupling reactions will preferentially occur at the C-6 position under carefully controlled conditions. This allows for the stepwise introduction of different functional groups at the C-6 and C-7 positions.

The regioselectivity of palladium-catalyzed cross-coupling reactions in polyhalogenated heterocycles can be predicted by considering factors that stabilize the transition state of the oxidative addition step. nih.gov The choice of catalyst, ligands, and reaction conditions can be tailored to favor reaction at one halogen over the other, enabling the synthesis of precisely substituted quinazolinone derivatives. nih.gov

Proton Tautomerism in Quinazolin-4-ol Systems

Quinazolin-4-ol systems can exist in different tautomeric forms, most commonly the keto (quinazolin-4(3H)-one) and enol (quinazolin-4-ol) forms. This tautomerism is a result of proton transfer. nih.gov In many heterocyclic compounds containing a carbonyl group adjacent to a nitrogen atom, the keto form is generally more stable and predominates. The presence of the quinazolin-4-one moiety can increase the acidity of α-hydrogens, facilitating keto-enol tautomerization. nih.gov

The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the quinazoline ring. beilstein-journals.orgnih.gov Understanding the predominant tautomeric form is crucial as it can affect the molecule's reactivity and biological activity. Spectroscopic techniques, such as NMR, can be used to study the tautomeric equilibrium in solution. nih.gov

Radical Reactions Involving Halogenated Quinazolinone Scaffolds

While ionic reactions like cross-coupling are prevalent for halogenated quinazolinones, radical reactions offer alternative pathways for functionalization. Free-radical halogenation is a known process for alkanes and alkyl-substituted aromatics, typically proceeding via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org

In the context of quinazolinones, radical reactions can be used for C-H functionalization. For example, the direct C-H alkylation of quinazolinones has been achieved using radical precursors. chim.it While less common for the direct modification of C-halogen bonds on the aromatic ring, radical intermediates can be generated under specific conditions, such as through the use of radical initiators. wikipedia.org The development of such reactions for halogenated quinazolinones could provide novel synthetic routes to complex derivatives.

Influence of Halogen Substituents on Ring Stability and Aromaticity

The presence of bromine and iodine at the C-7 and C-6 positions, respectively, influences the electronic properties, stability, and intermolecular interactions of the quinazolin-4-ol ring system. Halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. beilstein-journals.org This can affect the crystal packing and interactions with biological macromolecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural elucidation.

¹H NMR: This technique would identify all unique proton environments in the 7-Bromo-6-iodo-quinazolin-4-ol molecule. The chemical shifts (δ) would indicate the electronic environment of each proton, with deshielding effects expected for protons on the aromatic rings due to the electronegativity of the nitrogen, bromine, and iodine atoms, as well as the carbonyl group. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR: This experiment would detect all unique carbon atoms in the molecule. The chemical shifts would provide insight into the type of carbon (e.g., aromatic, carbonyl) and its immediate electronic surroundings. The presence of the bromine and iodine substituents would also influence the chemical shifts of the carbons to which they are attached.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: This table is for illustrative purposes only as no experimental or predicted data is available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | Data not available | Data not available |

| H-5 | Data not available | Data not available |

| H-8 | Data not available | Data not available |

| C-2 | - | Data not available |

| C-4 | - | Data not available |

| C-4a | - | Data not available |

| C-5 | - | Data not available |

| C-6 | - | Data not available |

| C-7 | - | Data not available |

| C-8 | - | Data not available |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinazolinone ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for identifying longer-range (typically 2-3 bond) correlations between protons and carbons, which helps in connecting different fragments of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS would be used to determine the precise molecular weight of this compound. This accurate mass measurement allows for the determination of the elemental formula, confirming the presence of bromine and iodine atoms through their characteristic isotopic patterns.

Table 2: Expected HRMS Data for this compound (Note: This table is for illustrative purposes only as no experimental data is available.)

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | Data not available |

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion of this compound and inducing fragmentation. The analysis of the resulting fragment ions would provide valuable information about the compound's structure and the relative stability of its chemical bonds. The fragmentation pattern would be expected to show losses of halogen atoms and characteristic cleavages of the quinazolinone ring.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and O-H stretching (in the case of the -ol tautomer), C=O (carbonyl) stretching of the amide group, C=N and C=C stretching vibrations of the aromatic rings, and C-Br and C-I stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations.

Table 3: Expected Vibrational Spectroscopy Data for this compound (Note: This table is for illustrative purposes only as no experimental data is available.)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | Data not available |

| C=O Stretch | Data not available |

| C=N Stretch | Data not available |

| Aromatic C=C Stretch | Data not available |

| C-Br Stretch | Data not available |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

No specific experimental data on the electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy of this compound has been reported in the reviewed literature. The photophysical properties, which are determined by the molecule's ability to absorb and emit light, remain uncharacterized.

X-ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases and the scientific literature did not yield any published X-ray crystallography data for this compound. Therefore, the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing information, has not been determined. While crystal structures for related quinazoline (B50416) derivatives exist, this information cannot be directly extrapolated to confirm the solid-state structure of the title compound.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a reliable approach for predicting a wide range of molecular properties, including geometries, reaction energies, and vibrational frequencies for heterocyclic compounds. scirp.org For 7-Bromo-6-iodo-quinazolin-4-ol, DFT calculations, typically employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are instrumental in understanding its fundamental chemical nature. scirp.orgirjweb.com

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO's energy indicates its ability to accept electrons. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. scirp.orgirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the ground state. scirp.org From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to further quantify the molecule's electronic properties. These descriptors provide a theoretical basis for predicting its behavior in chemical reactions. irjweb.com

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

| This table outlines key quantum chemical descriptors that can be calculated from the frontier molecular orbital energies obtained via DFT to predict the chemical behavior of this compound. |

DFT calculations are highly effective for predicting the bond dissociation energies (BDEs) of carbon-halogen (C-X) bonds in halo-heterocycles. nih.gov The BDE is the enthalpy change associated with the homolytic cleavage of a bond in the gas phase and is a direct measure of bond strength. ucsb.edu For this compound, calculating the BDEs for the C6-I and C7-Br bonds is crucial for predicting its regioselectivity in reactions such as palladium-catalyzed cross-coupling. nih.gov

Theoretical studies on similar 6,6-fused halo-heterocycles have shown that the site of reaction often corresponds to the carbon with the weakest C-X bond (i.e., the lowest BDE). nih.gov Generally, for aryl halides, the C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than C-Cl and C-F bonds. Therefore, it is predicted that reactions involving the cleavage of a carbon-halogen bond would preferentially occur at the C6-I position of this compound over the C7-Br position. This theoretical insight is invaluable for planning synthetic transformations and avoiding unwanted side products.

DFT methods can accurately predict spectroscopic properties, which aids in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts are derived. nih.govscielo.org.za By calculating the theoretical chemical shifts for a proposed structure of this compound and comparing them to experimental data, researchers can gain high confidence in its structural assignment. youtube.com

UV-Vis Spectroscopy: The nature of electronic transitions can be investigated using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. scirp.orgscielo.org.za The calculations also provide the oscillator strength for each transition, indicating its intensity. This analysis helps to interpret the experimental spectrum by assigning specific electronic transitions (e.g., n→π* or π→π*) to the observed absorption bands for this compound. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape of this compound and its interactions with biological macromolecules, such as proteins or nucleic acids, in a simulated physiological environment. nih.govtandfonline.com These simulations typically employ force fields like AMBER (Assisted Model Building with Energy Refinement) or GAFF (General Amber Force Field) to define the potential energy of the system. nih.gov

MD simulations are a powerful tool for exploring the conformational flexibility of a molecule. For quinazolinone derivatives, understanding the preferred three-dimensional arrangement is key to its ability to fit into a protein's binding pocket. nih.gov An MD simulation, typically run for a duration of nanoseconds to microseconds, tracks the atomic positions over time. tandfonline.com

The stability of a particular conformation, especially when the ligand is bound to a protein, can be assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's heavy atoms over the course of the simulation. researchgate.net A stable RMSD plot, fluctuating around a low, constant value, indicates that the ligand has found a stable binding pose and is not undergoing major conformational changes. researchgate.netrsc.org This analysis provides insight into the most probable and energetically favorable conformations of this compound.

A primary application of MD simulations in drug discovery is to analyze the dynamic stability and nature of interactions between a ligand and its protein target. rsc.orgresearchgate.net After an initial binding pose is predicted by molecular docking, an MD simulation is run on the ligand-protein complex to refine this pose and observe its dynamic behavior. tandfonline.comnih.gov

Several analytical methods are used to interpret the MD trajectory and characterize the interactions:

Root Mean Square Fluctuation (RMSF): This is calculated for each protein residue to identify which parts of the protein are flexible and which are constrained upon ligand binding. High RMSF values in the binding site can indicate induced-fit effects. researchgate.net

Protein-Ligand Contact Analysis: The simulation trajectory is analyzed to determine the frequency and duration of specific types of interactions, such as hydrogen bonds, hydrophobic contacts, ionic bonds, and water bridges, between the ligand and key amino acid residues in the active site. researchgate.net This reveals which interactions are most critical for maintaining the stability of the complex.

Studies on other quinazolinone derivatives have shown that they commonly form hydrogen bonds and π-π stacking interactions within enzyme active sites. nih.gov For this compound, MD simulations can predict the specific residues it interacts with and the stability of these interactions over time, providing a detailed atomistic understanding of its mechanism of action.

Table 2: Analysis Methods in Molecular Dynamics Simulations

| Analysis Type | Metric | Information Gained |

| System Stability | Root Mean Square Deviation (RMSD) | Assesses the conformational stability of the ligand in the binding pocket and the overall protein structure over time. |

| Residue Flexibility | Root Mean Square Fluctuation (RMSF) | Highlights the flexibility of individual amino acid residues, indicating which parts of the protein are affected by ligand binding. |

| Interaction Profiling | Protein-Ligand Contact Histograms | Quantifies the occurrence of specific interactions (hydrogen bonds, hydrophobic contacts, water bridges) throughout the simulation. |

| This table summarizes common analyses performed on MD simulation trajectories to understand the dynamic behavior of a ligand-protein complex. |

Molecular Docking Studies

Binding Affinity Prediction with Biological Targets

While specific molecular docking studies for this compound are not extensively available in the reviewed literature, studies on analogous 6-bromo quinazoline (B50416) derivatives provide insights into the potential binding affinities of this compound class with biological targets, such as the Epidermal Growth Factor Receptor (EGFR). For instance, molecular docking simulations of certain 6-bromo-quinazoline-4(3H)-one derivatives have shown calculated binding energies of -6.7 kcal/mol against EGFR. This suggests a favorable interaction and potential inhibitory activity. The quinazolinone scaffold is a well-established pharmacophore known to interact with the ATP-binding site of various kinases. The presence and position of halogen atoms, such as bromine and iodine, can significantly influence the binding affinity through halogen bonding and other non-covalent interactions.

Table 1: Predicted Binding Affinities of Related Quinazoline Derivatives with EGFR

| Compound Class | Biological Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| 6-Bromo-quinazoline-4(3H)-one derivatives | EGFR | -5.3 to -6.7 |

Note: This data is for structurally related compounds and is presented to infer the potential binding affinity of this compound.

Identification of Key Interacting Residues

Molecular docking studies on related quinazoline derivatives have identified key amino acid residues within the active site of EGFR that are crucial for binding. These interactions typically include hydrogen bonds, π-π stacking, and hydrophobic interactions. For example, the quinazolinone ring has been observed to form π-interactions with key residues such as Lys745 and the gatekeeper residue Met790 in mutated EGFR. The phenyl moiety often engages in π-stacking interactions with residues like Asp855.

Furthermore, hydrogen bonding is a critical component of the binding mode for many quinazoline-based inhibitors. In studies of similar compounds, hydrogen bonds have been observed with residues like Cys773 and Met769. Alkyl and π-alkyl interactions with residues such as Val702, Ala719, Leu764, and Leu820 also contribute to the stability of the ligand-protein complex. It is plausible that this compound would engage in similar interactions, with the nitrogen atoms in the quinazoline ring acting as hydrogen bond acceptors and the bicyclic system participating in π-interactions. The bromo and iodo substituents could potentially form halogen bonds with suitable acceptor atoms in the protein's active site, further anchoring the molecule.

Table 2: Potential Key Interacting Residues for Quinazoline Scaffolds in EGFR

| Interaction Type | Key Amino Acid Residues |

|---|---|

| π-Interactions | Lys745, Met790, Asp855 |

| Hydrogen Bonds | Cys773, Met769 |

| Alkyl and π-Alkyl Interactions | Val702, Ala719, Leu764, Lys721, Met742, Leu820, Leu694 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

For quinazolin-4(3H)-one derivatives, QSAR studies have been conducted to elucidate the structural requirements for their activity as tyrosine kinase inhibitors. These studies typically involve the calculation of various molecular descriptors, including constitutional, topological, and quantum chemical parameters. Multiple linear regression is a common statistical method used to build the QSAR models.

A representative QSAR model for a series of 4(3H)-quinazolone derivatives as tyrosine kinase inhibitors might take the form of an equation where the biological activity (e.g., pMIC) is a function of several descriptors. For instance:

pMIC = c₀ + c₁κ₁ - c₂χ³ - c₃μT - c₄μx - c₅*qN

Where κ₁ and χ³ are shape indices, μT and μx are dipole moments, and qN is the net charge on a nitrogen atom. Such models highlight the importance of molecular shape and electronic properties in determining the inhibitory activity of these compounds. While a specific QSAR model for this compound has not been reported, the general findings from related quinazolinones suggest that the electronic effects and steric properties of the bromo and iodo substituents at positions 7 and 6, respectively, would be significant parameters in any predictive model of its biological activity.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (excluding clinical)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of their pharmacokinetic profile. For quinazolin-4-one derivatives, computational tools are employed to predict parameters that are crucial for drug-likeness.

One of the most common filters used is Lipinski's rule of five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. For this compound, the predicted properties generally fall within the acceptable range for oral bioavailability.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 350.94 g/mol | < 500 |

| LogP (octanol-water partition coefficient) | ~3.5-4.0 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

Note: LogP values are estimations from various computational models and can vary.

Further in silico predictions for quinazoline derivatives often include parameters such as intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes. Studies on similar compounds suggest that quinazolinones generally exhibit good intestinal absorption. BBB penetration can be variable and is influenced by factors such as lipophilicity and the presence of polar functional groups. The potential for metabolism by CYP enzymes is also a critical consideration, as this can affect the compound's half-life and potential for drug-drug interactions. Computational models can predict which CYP isoforms are most likely to metabolize the compound.

Structure Activity Relationship Sar and Rational Drug Design Approaches

Influence of Halogen Substituents (Bromine and Iodine) on Biological Activity

Halogen atoms, particularly bromine and iodine, play a pivotal role in determining the pharmacological profile of quinazolinone derivatives. nih.gov Their presence can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity. The introduction of halogens into the quinazolinone aromatic ring is a well-tolerated modification that can enhance biological activity. acs.org For instance, studies on various quinazolinone derivatives have shown that halogen substitution can lead to potent anticancer and antimicrobial agents. nih.govnih.govmdpi.com

The position of halogen substituents on the quinazolinone ring is a critical determinant of biological efficacy. SAR studies have consistently revealed that substitutions at positions 6, 7, and 8 of the quinazolinone core are significant for various pharmacological activities. nih.govnih.govnih.gov

Specifically for antimicrobial activity, the presence of halogen atoms at positions 6 and 8 has been shown to be advantageous. nih.gov For example, the substitution of iodine at the 6th and 8th positions of the quinazolinone nucleus has been found to significantly enhance antibacterial activity. nih.govnih.gov This is attributed to increased lipophilicity and surface area, which can improve absorption and distribution of the molecule. nih.gov In the case of 7-Bromo-6-iodo-quinazolin-4-ol, the halogens are located at adjacent positions 6 and 7. This specific arrangement can influence the electronic distribution and steric profile of the molecule, potentially leading to unique interactions with target proteins. Research on receptor-interacting protein kinases (RIPKs) has demonstrated that tuning substitutions at positions 6 and 7 of the quinazoline (B50416) scaffold can lead to significant changes in potency and selectivity. nih.gov

Table 1: Effect of Halogen Position on Quinazolinone Activity

| Position of Halogen(s) | Observed Effect on Biological Activity | Reference |

|---|---|---|

| 6 and 8 | Significant improvement in antibacterial activity. nih.gov | nih.govnih.gov |

| 6 and 7 | Can be tuned to alter potency and selectivity against kinases like RIPK2/3. nih.gov | nih.gov |

Halogen bonding is a non-covalent interaction analogous to hydrogen bonding, where a polarized halogen atom acts as a Lewis acid. nih.gov This interaction has emerged as a significant force in molecular recognition and is increasingly utilized in drug design. researchgate.net In protein-ligand complexes, halogen bonds can contribute to both the affinity and specificity of an inhibitor. nih.gov

The iodine and bromine atoms in this compound are capable of forming such bonds. The iodine atom, being larger and more polarizable, is a particularly strong halogen bond donor. These interactions typically involve the halogen atom and an electron-rich atom like oxygen or sulfur on a protein receptor. mdpi.com X-ray crystal structures of protein kinases with halogenated ligands have provided clear evidence of the role of halogen bonds in inhibitor recognition. nih.gov The specific geometry of the C-I/Br···O/S interaction can be crucial for stabilizing the ligand in the binding pocket, thereby enhancing its inhibitory activity.

Impact of Substitutions at Various Positions (C2, C3, C4) on Activity

Modifications at the C2, C3, and C4 positions of the quinazolinone ring are fundamental to SAR exploration.

Position C2: Substituents at the C2 position are essential for modulating activity. The introduction of methyl, amine, or thiol groups, as well as substituted aromatic rings, has been shown to be critical for antimicrobial properties. nih.gov For anticancer activity, the nature of the C2 substituent can influence kinase inhibitory potency. rsc.orgresearchgate.net For instance, novel 6-iodo-2-(pyridin-3/4-yl)-3-substituted quinazolin-4-one derivatives have been designed as multi-kinase inhibitors. rsc.orgresearchgate.net

Position C3: The C3 position is frequently modified to explore SAR. The addition of different heterocyclic moieties or substituted aromatic rings at this position can significantly increase pharmacological activity. nih.govnih.gov In many active compounds, a substituted aromatic ring at the N3 position is a key feature for potent biological effects. nih.gov

Position C4: The C4 position of the quinazolinone core, which features a hydroxyl group in this compound (the keto tautomer is quinazolin-4-one), is crucial. The oxygen atom is a key hydrogen bond acceptor. In related quinazoline structures (not quinazolinones), substitution at the C4 position, often with amine or substituted amine groups, can improve antimicrobial activities. nih.gov However, achieving regioselective replacement at the C2 position is often more challenging than at the C4 position in aromatic nucleophilic substitutions. nih.gov

Table 2: General SAR at C2, C3, and C4 Positions of Quinazolinones

| Position | Common Substitutions | Impact on Activity | Reference |

|---|---|---|---|

| C2 | Methyl, Thiol, Pyridinyl groups | Essential for antimicrobial and anticancer (kinase inhibition) activities. nih.gov | nih.govrsc.orgmdpi.com |

| C3 | Substituted aromatic rings, Heterocycles | Often required for potent antimicrobial and anticancer effects. nih.gov | nih.govnih.gov |

Development of Privileged Structures within Quinazolinone Framework

The quinazoline and quinazolinone cores are considered "privileged structures" in drug discovery. nih.govmdpi.com This concept describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. mdpi.com Their structural rigidity, synthetic accessibility, and ability to present substituents in a well-defined three-dimensional space contribute to their success. nih.gov

The quinazoline framework can be modified to design selective inhibitors for various targets, including enzymes like trypanothione reductase, making it a valuable template for developing antiparasitic agents. nih.gov The development of drugs like Gefitinib (B1684475) and Erlotinib, which are quinazoline derivatives used as anticancer agents, underscores the therapeutic importance of this scaffold. nih.gov The di-halogenated pattern of this compound represents a specific decoration of this privileged core, aimed at achieving enhanced or novel biological activities.

Fragment-Based Drug Design Strategies

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying low-molecular-weight fragments that bind weakly to a biological target. These fragments are then grown or linked together to produce a more potent lead compound.

The quinazolinone core is an ideal candidate for FBDD. It can serve as a starting fragment that is subsequently elaborated. For example, a fragment-based approach involving docking and growing strategies has been successfully used to design novel quinazolinone derivatives as inhibitors of human acrosin, a target for male contraceptives. nih.gov In this strategy, the quinazolinone core provides the initial binding interactions, primarily through hydrogen bonding and hydrophobic interactions, which are then optimized by adding substituents at key positions. nih.gov The this compound structure itself can be considered a decorated fragment, with the bromine and iodine atoms serving as vectors for further chemical exploration or as key interaction points themselves.

De Novo Design and Library Synthesis for SAR Exploration

De novo design involves the computational creation of novel molecular structures with a desired biological activity. This approach, combined with library synthesis, allows for a broad exploration of the chemical space around a core scaffold like quinazolinone.

The synthesis of quinazolinone-templated libraries has been employed to discover compounds with cytotoxic activity. nih.gov By creating a diverse set of derivatives through combinatorial chemistry, researchers can systematically probe the SAR of the quinazolinone scaffold. nih.gov For example, three series of quinazolinone derivatives containing hydrazone structures were designed and synthesized to explore their antitumor activities, leading to the identification of a lead compound for further development. Such library-based approaches are essential for understanding the complex interplay between different substituents on the quinazolinone ring and for optimizing properties like potency, selectivity, and pharmacokinetic profiles.

Biological Activity and Pharmacological Potential Non Clinical

Anticancer and Cytotoxic Activities

Quinazoline (B50416) derivatives have been extensively investigated for their potential as anticancer agents, with several compounds, such as Gefitinib (B1684475) and Erlotinib, receiving FDA approval for cancer treatment. nih.govnih.gov Research into bromo-substituted quinazolinones continues to reveal promising cytotoxic and antiproliferative effects. nih.gov

The anticancer potential of bromo-quinazoline derivatives has been demonstrated through in vitro assays against various human cancer cell lines. A study focusing on a series of novel 6-bromo-quinazoline-4(3H)-one derivatives revealed their antiproliferative effects against the MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma) cell lines. nih.gov

One of the most potent compounds from this series, designated 8a , which features an aliphatic linker to a thiol group, exhibited significant cytotoxic activity. nih.gov The half-maximal inhibitory concentration (IC₅₀) values indicated that this compound was more potent against the MCF-7 cell line than the established anticancer drug Erlotinib. nih.gov Notably, the synthesized compounds showed less cytotoxicity toward the normal (non-tumorigenic) MRC-5 cell line, suggesting a degree of selectivity for cancer cells. nih.gov The IC₅₀ values for compound 8a and control drugs are detailed below. nih.gov

Table 1: In Vitro Cytotoxic Activity (IC₅₀ in µM) of a 6-Bromo-quinazoline Derivative

| Compound | MCF-7 | SW480 | MRC-5 (Normal Cell Line) |

|---|---|---|---|

| Compound 8a | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |

| Erlotinib | >30 | 9.9 ± 0.14 | >100 |

| Cisplatin | 8.85 ± 0.21 | 10.32 ± 1.43 | 1.85 ± 0.12 |

| Doxorubicin (B1662922) | 0.95 ± 0.07 | 1.35 ± 0.11 | 0.85 ± 0.05 |

Data sourced from a study on 2-thio-substituted 6-bromo-quinazoline-4(3H)-one derivatives. nih.gov